![molecular formula C23H22F3N3O B2928003 (E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1212786-67-8](/img/structure/B2928003.png)
(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an imidazole-containing chalcone . Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Synthesis Analysis
The compound was synthesized via a Claisen–Schmidt condensation . The reaction was performed by adding 4-(1H-imidazol-1-yl)benzaldehyde, 4′-methylacetophenone, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 hours .Molecular Structure Analysis
The molecular structure of the compound was optimized using density functional theory (DFT) at B3LYP/ 6-311++G(d,p) basis set . In addition, molecular electrostatic potential (MEP) was obtained to study the intramolecular charge transfer (ICT) by introducing electrophilic and nucleophilic sites on the compound surfaces .Chemical Reactions Analysis
The compound was synthesized via a Claisen–Schmidt condensation . This reaction was performed by adding 4-(1H-imidazol-1-yl)benzaldehyde, 4′-methylacetophenone, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 hours .Scientific Research Applications
Corrosion Inhibition
The compound's analogs have been studied as corrosion inhibitors. For instance, benzimidazole derivatives have shown effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid solutions. Techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to study this property (Yadav et al., 2016).
Antimicrobial and Anticancer Activity
Benzimidazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activity. For example, new series of imidazole-containing benzodiazepines showed antimicrobial properties (Konda et al., 2011). Additionally, these derivatives have been studied for their anticancer activity. Certain compounds showed potent inhibitory effects against various cancer cell lines, indicating potential therapeutic applications (Al-Soud et al., 2021).
Pharmacological Research
Benzimidazole derivatives have also been explored in pharmacological research, especially in the development of inhibitors for various biological targets. For instance, N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were found to be nanomolar inhibitors of human histone deacetylases, indicating their potential in the treatment of diseases like cancer (Bressi et al., 2010).
Catalysis
Compounds containing imidazolyl substituents, akin to the compound , have been used in catalysis. For example, gold(I) complexes with bifunctional P, N ligands showed catalytic activity in synthesis reactions (Wetzel et al., 2011).
Synthesis of Novel Compounds
The structural framework of the compound has been used in synthesizing novel compounds with potential biological activity. For example, synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives has been reported, indicating the compound’s role in facilitating the development of new chemical entities (Goli-Garmroodi et al., 2015).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are key components in many functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole-containing compounds have been shown to be strongly effective against aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . This suggests that the compound may interact with biological targets in a way that inhibits the growth or function of this fungus.
Biochemical Pathways
Given the antifungal properties of similar imidazole-containing compounds , it can be inferred that the compound may interfere with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or ergosterol biosynthesis, leading to their death or inhibited growth.
Pharmacokinetics
The compound was synthesized via claisen–schmidt condensation of 4-(1h-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This suggests that the compound may be soluble in polar solvents, which could potentially influence its absorption and distribution in the body.
Result of Action
Given the antifungal properties of similar imidazole-containing compounds , it can be inferred that the compound may lead to the death or inhibited growth of fungi, such as Aspergillus fumigatus.
properties
IUPAC Name |
(E)-3-phenyl-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O/c24-23(25,26)22-27-19-8-4-5-9-20(19)29(22)16-18-12-14-28(15-13-18)21(30)11-10-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCJRYHYTDBVTM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

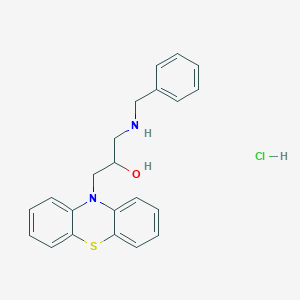

![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)
![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)
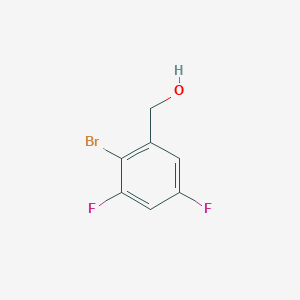
![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)

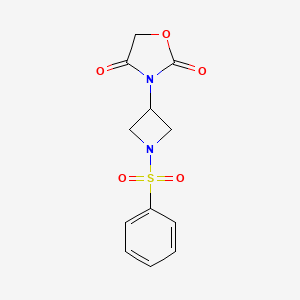
![Methyl 2-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2927937.png)

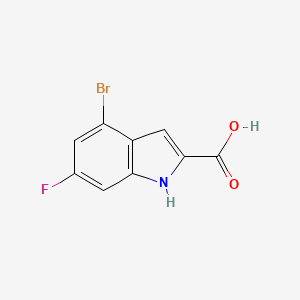
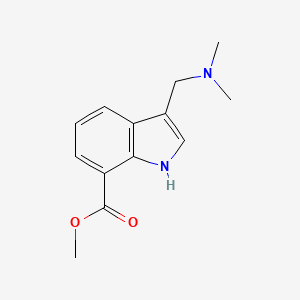
![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)